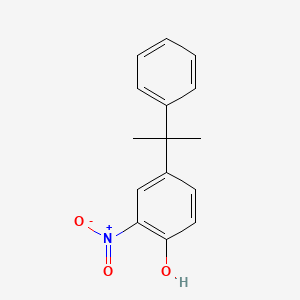
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- is an organic compound with the molecular formula C15H16O. It is also known by other names such as p-(α,α-dimethylbenzyl)phenol and p-cumylphenol . This compound is characterized by the presence of a phenol group substituted with a 1-methyl-1-phenylethyl group and a nitro group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- typically involves the nitration of 4-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenols and other substituted products.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Similar structure but lacks the nitro group.
Phenol, 4-(1-phenylethyl)-: Similar structure but with a different substituent at the para position.
Uniqueness
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- is unique due to the presence of both the 1-methyl-1-phenylethyl group and the nitro group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
24133-64-0 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2-nitro-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H15NO3/c1-15(2,11-6-4-3-5-7-11)12-8-9-14(17)13(10-12)16(18)19/h3-10,17H,1-2H3 |
InChI-Schlüssel |
VOQITOVLCZFMRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


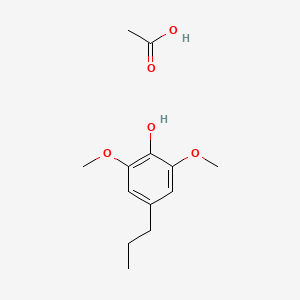
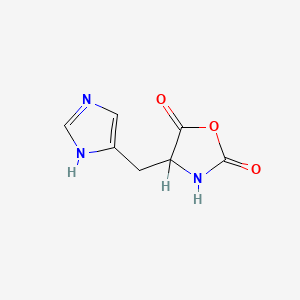
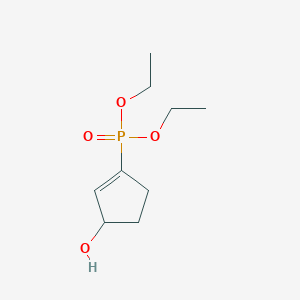

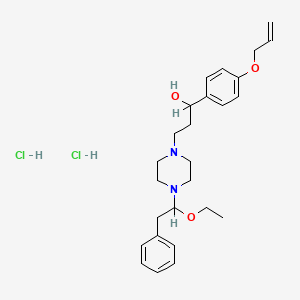
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
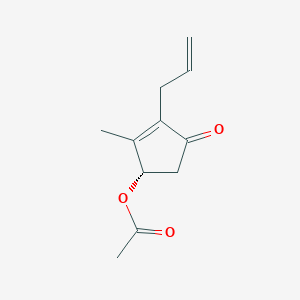
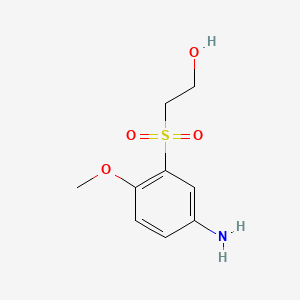
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
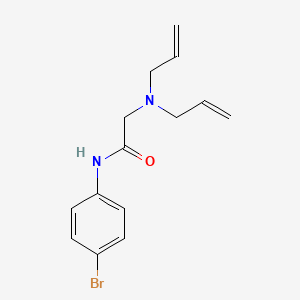
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
